1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-26-17-9-5-15(6-10-17)16-7-11-18(12-8-16)27(24,25)21-20(19(22)23)13-3-2-4-14-20/h5-12,21H,2-4,13-14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSOMBIPMPTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660086 | |
| Record name | 1-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-48-7 | |
| Record name | 1-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Preparation of the Cyclohexane-1-carboxylic Acid Core
The cyclohexane-1-carboxylic acid moiety with an amino substituent at the 4-position is a crucial intermediate. The preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives is well-documented and involves catalytic hydrogenation of 4-aminobenzoic acid derivatives under controlled conditions.
- Starting Material: 4-aminobenzoic acid derivatives.
- Catalysts: Raney nickel or rhodium on carbon.
- Reaction Conditions: Hydrogenation under mild to moderate pressure (e.g., 10 atm for rhodium catalyst, up to 150 bar for Raney nickel).
- Solvents: Isopropanol or other suitable solvents.
- Isomer Control: The trans isomer is preferred for subsequent reactions; achieving a trans/cis ratio >75% is possible with optimized catalysts and conditions.
- Challenges: Separation of catalyst residues (especially Raney nickel), control of pyrophoric behavior, and reaction scalability.
This hydrogenation step reduces the aromatic ring to a saturated cyclohexane ring while retaining the amino and carboxylic acid functionalities in the desired trans configuration, which is critical for biological activity and further functionalization.
Sulfonamide Formation
The sulfonamide linkage is introduced by reacting the amino group on the cyclohexane ring with a sulfonylating agent derived from 4'-methoxy-[1,1'-biphenyl].
- Reactants: trans-4-amino-1-cyclohexanecarboxylic acid and 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl chloride (or equivalent sulfonylating agent).
- Solvents: Dichloromethane, toluene, or similar aprotic solvents.
- Catalysts/Base: Triethylamine or other organic bases to neutralize the hydrochloric acid generated.
- Conditions: Usually carried out at room temperature or slightly elevated temperatures to favor sulfonamide bond formation.
- Purification: Recrystallization or column chromatography to isolate pure 1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid.
This step is critical to ensure high yield and purity of the sulfonamide product, which directly affects its biological activity.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4-aminobenzoic acid derivatives + H2 | Catalytic hydrogenation (Raney Ni or Rh/C), 10-150 atm, 60°C | trans-4-amino-1-cyclohexanecarboxylic acid | Control trans/cis ratio >75% |
| 2 | trans-4-amino-1-cyclohexanecarboxylic acid + 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl chloride | Organic solvent, triethylamine, RT | This compound | Purification by recrystallization or chromatography |
Analytical and Purification Techniques
- Purification: Recrystallization from suitable solvents ensures removal of impurities and unreacted starting materials.
- Chromatography: Column chromatography using silica gel or reverse-phase media is employed to achieve high purity.
- Characterization: NMR spectroscopy, mass spectrometry, and HPLC are used to confirm structure, purity, and isomeric composition.
Research Findings and Optimization Notes
- The choice of catalyst in the hydrogenation step significantly affects the trans/cis isomer ratio and yield.
- Raney nickel is cost-effective but presents challenges in handling and separation; rhodium catalysts offer milder conditions but at higher cost.
- The sulfonylation reaction proceeds efficiently under mild conditions with triethylamine as a base, minimizing side reactions.
- Stability studies indicate the compound may undergo oxidation or reduction under harsh conditions, so mild reaction and storage conditions are recommended.
Análisis De Reacciones Químicas
Oxidation Reactions
The sulfonamide and methoxy-biphenyl groups participate in oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonamide Oxidation | KMnO₄ (acidic) | Sulfonic acid derivative | N/A | |
| Biphenyl Ring Oxidation | NaOCl/H₂O₂ | Hydroxylated biphenyl intermediates | N/A |
-
The methoxy group stabilizes the biphenyl ring against aggressive oxidation, directing electrophilic attacks to specific positions.
-
Oxidation of sulfonamide to sulfonic acid derivatives is inferred from analogous biphenyl-sulfonamide systems .
Reduction Reactions
The carboxylic acid and sulfonamide groups are amenable to reduction:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄/THF | Cyclohexane-methanol derivative | 72% | |
| Sulfonamide Reduction | H₂/Pd-C | Amine intermediate | 65% |
-
Reduction of the carboxylic acid to a primary alcohol is confirmed via LiAlH₄, a standard method for such transformations .
-
Catalytic hydrogenation cleaves the sulfonamide N–S bond, yielding an amine .
Esterification and Amidation
The carboxylic acid undergoes nucleophilic acyl substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | ROH/H₂SO₄ | Cyclohexane-ester derivatives | 85% | |
| Amide Formation | ClCOCOCl/NH₃ | Cyclohexane-amide analogs | 78% |
-
Esterification with alcohols (e.g., methanol, ethanol) under acidic conditions is well-documented for biphenyl-carboxylic acids .
-
Amidation via activation with chloroformate reagents is scalable for drug discovery .
Substitution Reactions
Electrophilic substitution occurs on the biphenyl ring:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-biphenyl derivative | 60% | |
| Halogenation | Br₂/FeBr₃ | Brominated biphenyl analog | 55% |
-
The methoxy group directs nitration and halogenation to the para position relative to the sulfonamide group .
Hydrolysis and Stability
Acidic/basic hydrolysis impacts the sulfonamide and ester groups:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : The sulfonamide group is known for antibacterial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest it may interact with enzymes involved in cancer pathways, indicating potential as an anticancer agent .
Biochemical Interactions
Research indicates that 1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid may exhibit interactions with various biomolecules:
- Enzyme Inhibition : It may inhibit specific enzymes related to metabolic pathways, impacting cellular processes.
- Binding Affinity Studies : Techniques such as surface plasmon resonance or molecular docking simulations are suggested to elucidate binding interactions with target proteins.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further developed into a potent antimicrobial agent .
- Cancer Pathway Interaction : Research has indicated that compounds with similar structures can inhibit enzymes involved in tumor growth. The sulfonamide component may provide a mechanism for targeting cancerous cells selectively.
- Biochemical Mechanisms : Investigations into the biochemical properties reveal that the compound interacts with cellular signaling pathways, influencing gene expression and metabolic functions. This highlights its potential use in therapeutic contexts where modulation of these pathways is beneficial .
Mecanismo De Acción
The mechanism of action of 1-(4’-Methoxy-4-biphenylylsulfonylamino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic Acid
- Structure : Replaces the 4'-methoxy-biphenyl with an o-tolyloxy-phenyl group.
- Molecular Formula: C₂₀H₂₃NO₅S (MW: 389.47 g/mol) .
- Reduced electron-donating effect (methoxy vs. methyl), altering electronic interactions with target proteins .
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic Acid
- Structure : Cyclohexane ring with two fluorine atoms at the 4-position and a 3-methoxyphenyl substituent.
- Molecular Formula : C₁₄H₁₄F₂O₃ (MW: 292.26 g/mol) .
- Key Differences: Fluorine atoms increase lipophilicity and metabolic stability compared to the sulfonamide group.
4'-Hexyl-[1,1'-biphenyl]-4-carboxylic Acid
- Structure : Biphenyl system with a hexyl chain at the 4'-position and a carboxylic acid group.
- Molecular Formula : C₁₉H₂₂O₂ (MW: 282.38 g/mol) .
- Key Differences :
Sulfonamide vs. Carboxylic Acid
- Sulfonamide-containing compounds (e.g., the target compound) exhibit stronger binding to carbonic anhydrase due to the sulfonamide’s ability to coordinate with zinc ions in the enzyme’s active site .
- Carboxylic acid derivatives (e.g., 4'-hexyl-biphenyl analog) lack this coordination capability, resulting in lower inhibitory activity .
Methoxy vs. Trifluoromethyl Substituents
- The methoxy group in the target compound donates electrons, enhancing resonance stabilization in aromatic systems, whereas trifluoromethyl groups (e.g., in 1-(trifluoromethyl)cyclohexane-1-carboxylic acid) are electron-withdrawing, increasing acidity and altering binding interactions .
Data Table: Key Properties of Comparable Compounds
Actividad Biológica
1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound notable for its complex structure, which includes a cyclohexane ring, a sulfonamide group, and a methoxy-substituted biphenyl moiety. With the molecular formula and a molecular weight of approximately 389.47 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Synthesis
The synthesis of compound 1 typically involves several steps, including the reaction of 4-methoxy-4-biphenylamine with cyclohexanecarboxylic acid in the presence of a sulfonylating agent. Common reaction conditions include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The final product is purified through recrystallization or column chromatography.
Antimicrobial Properties
The sulfonamide group in compound 1 is known for its antibacterial properties. Initial studies indicate that this compound may interact with various biological targets involved in inflammation and cancer pathways. The presence of the biphenyl moiety suggests additional therapeutic effects that could enhance its efficacy against microbial infections.
Anticancer Activity
Research has indicated that compound 1 may exhibit anticancer properties by interacting with specific enzymes or receptors involved in cancer cell proliferation. Preliminary data suggest potential binding affinity with enzymes implicated in metabolic pathways, which could lead to either inhibition or activation effects depending on the target .
Compound 1's primary target appears to be Stromelysin-1 , a human protein involved in extracellular matrix remodeling. This interaction may influence various cellular processes, including cell signaling pathways and gene expression. The compound's ability to inhibit certain enzymes could significantly affect metabolic pathways, contributing to its biological activity.
In Vitro Studies
In vitro assays have demonstrated that compound 1 can enhance the cytotoxicity of doxorubicin in resistant cancer cell lines (K562/DOX). The reversal fold (RF) values indicate that compound 1 enhances doxorubicin's effectiveness compared to standard reference compounds like verapamil .
| Compound | RF Value | Notes |
|---|---|---|
| Compound 1 | Higher than verapamil | Enhanced doxorubicin cytotoxicity |
| Verapamil | Standard reference | Used for comparison |
Toxicity Assessment
Toxicity assessments using MTT assays revealed that compound 1 exhibited low intrinsic cytotoxicity in non-transformed cells at concentrations up to 10 μM, suggesting a favorable safety profile for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
The structural similarities between compound 1 and other sulfonamide derivatives highlight its unique pharmacological profile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | First synthetic antibacterial drug |
| Celecoxib | Sulfonamide with phenyl group | Selective COX-2 inhibitor |
| Benzene Sulfonamide | Simple sulfonamide | Primarily used as an antibacterial agent |
The complex biphenyl structure combined with a cyclohexane ring may confer distinct pharmacokinetic properties to compound 1, potentially broadening its therapeutic applications compared to simpler sulfonamides.
Q & A
Q. What are the optimal synthetic routes for 1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential coupling and sulfonamide formation. First, the biphenyl core is constructed via Suzuki-Miyaura cross-coupling between 4-bromo-4'-methoxybiphenyl and a boronic acid derivative. The sulfonamide group is introduced by reacting 4-sulfonyl chloride derivatives with 1-aminocyclohexane-1-carboxylic acid under basic conditions (e.g., pyridine or DIPEA). Key intermediates, such as cyclohexane carboxylic acid derivatives, can be esterified to improve solubility during purification . Final hydrolysis of the ester yields the target compound.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the biphenyl linkage, methoxy group position, and sulfonamide connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in the cyclohexane ring .
Q. How can researchers confirm the stereochemistry of the cyclohexane ring in this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers using hexane:isopropanol mobile phases. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in structurally similar cyclohexane derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer : SAR studies should systematically modify substituents on the biphenyl (e.g., replacing methoxy with halogens or alkyl groups) and cyclohexane (e.g., introducing methyl or hydroxyl groups). In vitro assays (e.g., enzyme inhibition or cell viability) are conducted alongside computational docking to correlate structural changes with activity. For example, replacing the methoxy group with a tetrazole (as in ) could enhance binding to metal-dependent enzymes .
Q. What experimental strategies address low aqueous solubility during pharmacological testing?
- Methodological Answer : Solubility can be improved via:
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.
- Prodrug derivatization : Convert the carboxylic acid to a methyl ester (as in ) for enhanced membrane permeability, followed by in vivo hydrolysis .
- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability.
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Standardize protocols (e.g., ATP levels in viability assays) and validate compound purity via HPLC (>95%). Cross-reference with structurally analogous compounds (e.g., tetrazole derivatives in or benzenesulfonamides in ) to identify trends. For example, impurities in sulfonamide synthesis (e.g., unreacted intermediates) may skew activity results .
Data-Driven Analysis
Q. What computational tools are recommended for predicting the binding mode of this compound to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulations are used to predict binding interactions. The sulfonamide group often anchors the compound to polar residues (e.g., Arg or His), while the biphenyl moiety occupies hydrophobic pockets. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize the geometry and charge distribution of the methoxy and carboxylic acid groups .
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance. LC-MS/MS identifies metabolites, such as hydroxylation at the cyclohexane ring or demethylation of the methoxy group. Comparative studies with deuterated analogs (e.g., replacing methoxy with CD₃O-) can mitigate rapid metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
